

Molecular Structure and Atom Numbering

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Oct-2-en-4-ol

Cat. No.: B8769673

[Get Quote](#)

The chemical structure of **Oct-2-en-4-ol** is $C_8H_{16}O$. The presence of a double bond at the C2-C3 position gives rise to two geometric isomers: (E)-**Oct-2-en-4-ol** and (Z)-**Oct-2-en-4-ol**. The standardized numbering scheme used for the NMR assignments is shown below.

Figure 1: Structure of (E)-**Oct-2-en-4-ol** with Atom Numbering

Caption: Structure of (E)-**Oct-2-en-4-ol**.

Figure 2: Structure of (Z)-**Oct-2-en-4-ol** with Atom Numbering

Caption: Structure of (Z)-**Oct-2-en-4-ol**.

Predicted 1H NMR Spectral Data

The predicted 1H NMR data are summarized below for both isomers, assuming a standard deuterated solvent like $CDCl_3$. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

(E)-**Oct-2-en-4-ol**

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H1	~1.70	Doublet (d)	~6.5
H2	~5.65	Doublet of Quartets (dq)	J(H2-H3) \approx 15.0, J(H2-H1) \approx 6.5
H3	~5.50	Doublet of Doublets (dd)	J(H3-H2) \approx 15.0, J(H3-H4) \approx 6.0
H4	~4.10	Quintet (quin) or Multiplet (m)	J(H4-H3) \approx 6.0, J(H4-H5) \approx 6.5
OH	~1.5-2.5	Broad Singlet (br s)	-
H5	~1.45	Multiplet (m)	-
H6	~1.30	Multiplet (m)	-
H7	~1.30	Multiplet (m)	-
H8	~0.90	Triplet (t)	~7.0

(Z)-Oct-2-en-4-ol

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H1	~1.65	Doublet (d)	~7.0
H2	~5.55	Doublet of Quartets (dq)	J(H2-H3) \approx 10.5, J(H2-H1) \approx 7.0
H3	~5.40	Doublet of Doublets (dd)	J(H3-H2) \approx 10.5, J(H3-H4) \approx 8.0
H4	~4.50	Quintet (quin) or Multiplet (m)	J(H4-H3) \approx 8.0, J(H4-H5) \approx 6.5
OH	~1.5-2.5	Broad Singlet (br s)	-
H5	~1.40	Multiplet (m)	-
H6	~1.30	Multiplet (m)	-
H7	~1.30	Multiplet (m)	-
H8	~0.90	Triplet (t)	~7.0

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR chemical shifts (δ) are reported in ppm relative to TMS.

(E)- and (Z)-Oct-2-en-4-ol

Carbon	Predicted Chemical Shift (δ , ppm) - (E)-isomer	Predicted Chemical Shift (δ , ppm) - (Z)-isomer
C1	~17.8	~13.2
C2	~129.5	~128.5
C3	~135.0	~134.0
C4	~72.5	~67.5
C5	~36.5	~31.0
C6	~27.5	~27.5
C7	~22.8	~22.8
C8	~14.0	~14.0

Experimental Protocols: NMR Spectrum Prediction Methodology

The prediction of NMR spectra is a critical step in modern chemical analysis and can be approached through several methodologies, ranging from empirical-based methods to sophisticated quantum mechanical calculations.

Empirical and Database-Driven Methods

This is the most common approach for rapid NMR prediction. Software packages such as those from ACD/Labs and Mestrelab utilize large databases of experimentally determined NMR spectra.^{[1][2]}

- **HOSE Codes (Hierarchical Organisation of Spherical Environments):** This method encodes the chemical environment around a specific atom. The algorithm searches a database for matching codes and uses the associated experimental chemical shifts to predict the shift for the atom in the query molecule.
- **Increment-Based Calculations:** This method starts with a base chemical shift for a simple molecular skeleton and adds or subtracts shift values (increments) for each substituent.

- Procedure:
 - Draw the chemical structure of interest (e.g., (E)-**Oct-2-en-4-ol**) in the software interface.
 - The software analyzes the structure and, for each atom, generates a descriptor of its chemical environment.
 - This descriptor is used to query a vast internal database of structures with assigned experimental spectra.
 - An algorithm calculates the predicted chemical shift based on the shifts of atoms in similar environments found in the database.
 - Coupling constants are predicted based on known dihedral angle dependencies (Karplus equation) and empirical data for different structural motifs.

Machine Learning and Artificial Intelligence

Recent advances have incorporated machine learning and deep learning models to improve prediction accuracy.^[3]

- Neural Networks: Models like Message Passing Neural Networks (MPNNs) are trained on large datasets of molecules and their corresponding spectra.^[3] These models learn the complex relationships between molecular structure and NMR parameters.
- Ensemble Methods: Some predictors combine the results from multiple algorithms (e.g., HOSE codes, increments, and machine learning) to provide a more robust and accurate prediction.^[2]
- Procedure:
 - Input the molecular structure into the machine learning model.
 - The model, trained on extensive spectral data, processes the molecular graph to learn atomic environments.
 - It then outputs the predicted chemical shifts and, in some cases, coupling constants.

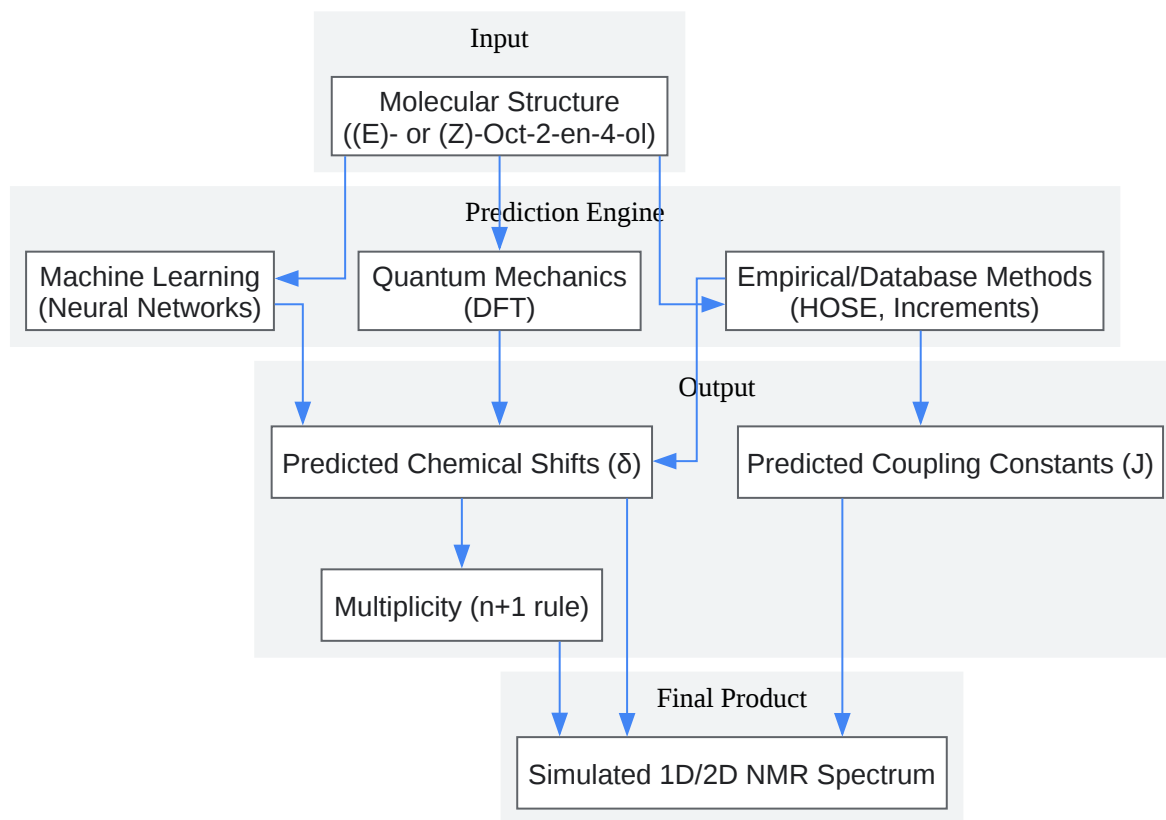
Quantum Mechanical Methods

This approach, primarily using Density Functional Theory (DFT), offers a first-principles method for calculating NMR parameters.

- Procedure:
 - Geometry Optimization: The 3D coordinates of the molecule are first optimized to find the lowest energy conformation.
 - NMR Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus are calculated. This is often done using methods like GIAO (Gauge-Including Atomic Orbital).
 - Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus is then referenced against the calculated shielding of a standard compound (e.g., TMS) to obtain the chemical shift. $\delta_{\text{sample}} = \sigma_{\text{ref}} - \sigma_{\text{sample}}$
 - This method is computationally intensive but can be very accurate, especially for novel structures not well-represented in empirical databases.

Logical Workflow for NMR Prediction

The following diagram illustrates the general workflow for predicting an NMR spectrum.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectrum prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. NMR Coupling Constants | Chemical Instrumentation Facility \[cif.iastate.edu\]](https://cif.iastate.edu)
- [3. Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks \(MPNNs\) - Mestrelab Research Analytical Chemistry Software \[mestrelab.com\]](https://mestrelab.com)
- To cite this document: BenchChem. [Molecular Structure and Atom Numbering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8769673/docs#molecular-structure-and-atom-numbering\]](https://www.benchchem.com/product/b8769673/docs#molecular-structure-and-atom-numbering)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check